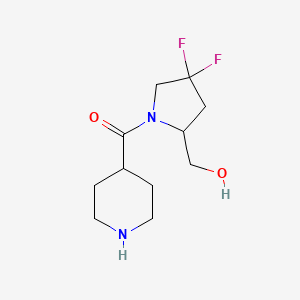

(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Beschreibung

Eigenschaften

Molekularformel |

C11H18F2N2O2 |

|---|---|

Molekulargewicht |

248.27 g/mol |

IUPAC-Name |

[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone |

InChI |

InChI=1S/C11H18F2N2O2/c12-11(13)5-9(6-16)15(7-11)10(17)8-1-3-14-4-2-8/h8-9,14,16H,1-7H2 |

InChI-Schlüssel |

ZVKNHXPJVUPYRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C(=O)N2CC(CC2CO)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production process, including the desired scale and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophile, engaging in substitution reactions with electrophiles. For example:

-

Reaction with Alkyl Halides :

The compound reacts with methyl iodide under basic conditions (K₂CO₃, DMF, RT) to form quaternary ammonium salts, enabling further functionalization .

| Reaction | Conditions | Yield |

|---|---|---|

| Alkylation with MeI | K₂CO₃, DMF, RT, 4–5 h | 85–91% |

-

Electrophilic Aromatic Substitution :

Fluorine atoms enhance the electrophilicity of adjacent carbons, facilitating reactions such as nitration or halogenation under mild conditions.

Hydroxymethyl Group Reactivity

The hydroxymethyl group (-CH₂OH) participates in esterification and oxidation:

-

Esterification :

Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of HATU and DIPEA to form esters, which are intermediates in prodrug synthesis .

| Reaction | Reagents | Yield |

|---|---|---|

| Ester formation | HATU, DIPEA, DMF, RT | 54–70% |

-

Oxidation :

The hydroxymethyl group is oxidized to a ketone using CrO₃ or Swern oxidation conditions, though fluorination may influence reaction rates.

Amide Bond Formation

The compound serves as a precursor in amide coupling reactions:

-

Peptide Synthesis :

Reacts with carboxylic acids (e.g., 3-methoxybenzoic acid) using HATU/DIPEA to form amides, critical for bioactive molecule development .

| Reaction | Catalyst | Application |

|---|---|---|

| Amide coupling | HATU, DIPEA | DPP-4 inhibitor synthesis |

Deprotection and Functional Group Interconversion

-

BBr₃-Mediated Demethylation :

Methoxy groups on aromatic rings are cleaved using BBr₃ in CH₂Cl₂ (-10°C to RT), yielding phenolic derivatives . -

Hydrolysis :

The acetylated piperidine undergoes hydrolysis with aqueous LiOH (THF/MeOH, RT) to regenerate free amines .

| Deprotection Step | Conditions | Yield |

|---|---|---|

| BBr₃ deprotection | CH₂Cl₂, -10°C to RT | 48–59% |

Comparative Reactivity with Analogues

The compound’s fluorination distinguishes it from non-fluorinated analogues:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Hydroxypiperidin-4-yl)(pyrrolidin-1-yl)methanone | Lacks fluorine | Lower electrophilicity; reduced substitution rates |

| Ethyl 2-(4-fluoropiperidin-1-yl)acetate | Single fluorine | Intermediate reactivity in alkylation |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms are known to influence the metabolic stability and bioavailability of compounds, making this compound a valuable tool for biological research.

Medicine

In medicine, (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can be explored for its potential therapeutic applications. The presence of both pyrrolidine and piperidine rings, along with the fluorine atoms, suggests that it could interact with various biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable starting material for various industrial applications.

Wirkmechanismus

The mechanism of action of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone would depend on its specific interactions with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The exact molecular targets and pathways involved would require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound belongs to a class of methanone derivatives featuring piperidine/pyrrolidine scaffolds. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Methanone Derivatives

Key Observations:

- Fluorine Substitution: The target compound’s 4,4-difluoro-pyrrolidine enhances metabolic stability compared to non-fluorinated analogs like the cyclohexyl-pyrrolidine derivative .

- Hydroxymethyl Group : Introduces polarity, improving solubility relative to lipophilic analogs such as the benzyl-piperidine-thiadiazole compound .

- Piperidine Linkage : The piperidin-4-yl group is a common feature in bioactive molecules, as seen in anti-tubercular agents from .

Biologische Aktivität

The compound (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone , a derivative of pyrrolidine and piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes key functional groups that contribute to its biological activity, such as the difluoromethyl and hydroxymethyl groups.

Research indicates that compounds similar to (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone exhibit various mechanisms of action:

- Kinase Inhibition : This compound may function as a kinase inhibitor, which is crucial in regulating cellular proliferation and survival pathways. Kinase inhibitors are often explored for their potential in treating cancers and other proliferative diseases .

- Receptor Modulation : The structural characteristics suggest potential interactions with neurotransmitter receptors, particularly those involved in central nervous system functions. For instance, piperidine derivatives are known to modulate dopamine and serotonin receptors .

- Antitumor Activity : Similar compounds have been shown to exhibit significant antitumor activity by inducing apoptosis in cancer cells and inhibiting cell cycle progression .

In Vitro Studies

In vitro studies have demonstrated the efficacy of (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone against various cancer cell lines. For example:

- Cell Line Testing : The compound was tested on HCT116 colorectal cancer cells, showing a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:

- Animal Models : In murine models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on Anticancer Activity : A study involving a related piperidine derivative showed promising results in treating breast cancer by targeting specific kinase pathways involved in tumor growth .

- Neuropharmacological Effects : Another case study examined the effects of similar compounds on neuroinflammation, demonstrating their ability to cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases .

Data Tables

| Study Type | Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | HCT116 | 0.004 | Growth inhibition |

| In Vivo | Murine Tumor Model | N/A | Tumor size reduction |

| Case Study | Breast Cancer Model | N/A | Targeted kinase inhibition |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, and how are intermediates characterized?

- Methodology : Synthesis typically involves coupling a difluoropyrrolidine derivative with a piperidinylmethanone precursor under anhydrous conditions. Key steps include:

- Intermediate preparation : Hydroxymethylation of 4,4-difluoropyrrolidine using formaldehyde under basic conditions (e.g., NaHCO₃) to yield 4,4-difluoro-2-(hydroxymethyl)pyrrolidine .

- Coupling reaction : Activation of the piperidin-4-ylmethanone with carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation with the pyrrolidine intermediate .

- Characterization : Confirm intermediates via -NMR (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons) and LC-MS (expected [M+H]⁺ ~293.2) .

Q. How is the compound structurally validated, and what analytical techniques are prioritized?

- Methodology : Use a combination of:

- Spectroscopy : High-resolution -NMR to identify fluorinated carbons (δ 110–120 ppm for CF₂) and hydroxymethyl groups (δ 60–65 ppm) .

- Mass spectrometry : ESI-MS to confirm molecular weight (C₁₁H₁₇F₂N₂O₂; theoretical MW = 262.1) and detect isotopic patterns for fluorine .

- X-ray crystallography (if crystalline): Resolve stereochemistry of the pyrrolidine and piperidine rings .

Q. What safety precautions are critical during experimental handling?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis due to volatile intermediates .

- Emergency protocols : In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodology :

- Comparative assays : Replicate studies using standardized cell lines (e.g., HEK-293 for receptor binding) and validate via orthogonal methods (e.g., SPR vs. radioligand assays) .

- Structural analogs : Compare activity with derivatives (e.g., piperidine vs. azetidine analogs) to identify structure-activity relationships (SAR). For example, replacing piperidine with azetidine may reduce steric hindrance, altering receptor affinity .

- Meta-analysis : Cross-reference data from PubChem and EPA DSSTox to identify batch-specific impurities (e.g., residual solvents) that may skew results .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodology :

- Chiral resolution : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) and hexane:isopropanol (90:10) mobile phase to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during hydroxymethylation to enhance enantioselectivity (>90% ee) .

- Crystallization : Induce preferential crystallization using solvent mixtures (e.g., ethanol/water) to isolate the desired enantiomer .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina to model binding to sigma-1 receptors, focusing on the fluorinated pyrrolidine’s electrostatic interactions with hydrophobic pockets .

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to assess stability of the methanone-piperidine hinge region in aqueous environments .

- QSAR modeling : Train models on PubChem BioAssay data (AID 1259351) to predict cytotoxicity and optimize substituents (e.g., replacing hydroxymethyl with carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.